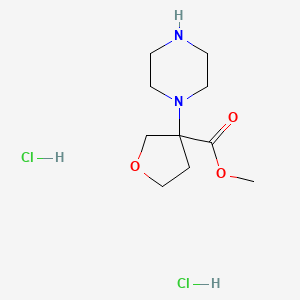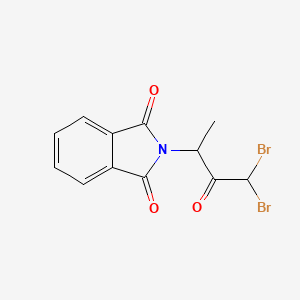![molecular formula C16H27N3O2 B1436461 5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione CAS No. 329218-79-3](/img/structure/B1436461.png)
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione
Overview
Description
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione is a chemical compound with the CAS Number: 329218-79-3 . It has a molecular weight of 293.41 . The IUPAC name for this compound is 5,5-dimethyl-2-(1-{[2-(1-piperazinyl)ethyl]amino}ethylidene)-1,3-cyclohexanedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H27N3O2/c1-12(18-6-9-19-7-4-17-5-8-19)15-13(20)10-16(2,3)11-14(15)21/h17-18H,4-11H2,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.41 . It is recommended to be stored at a temperature of 28C .Scientific Research Applications
Anti-inflammatory Applications
A study investigated the synthesis and anti-inflammatory evaluation of compounds similar to the requested chemical, focusing on their potential as novel anti-inflammatory agents. The compounds were synthesized and their anti-inflammatory activities were assessed using a xylene-induced ear edema model in mice. Some synthesized compounds exhibited higher anti-inflammatory activity than the reference drug aspirin, indicating their potential as anti-inflammatory drugs (Xiangmin Li et al., 2008).
Neuropharmacological Applications
Another area of research involves the study of compounds with structural similarities for their neuropharmacological applications. These compounds were evaluated for their potential as anticonvulsant and antidepressant agents. For instance, certain derivatives showed promising anticonvulsant activity in acute seizure models in mice, and their mechanism of action was explored through various pharmacological and safety evaluations (Sabina Rybka et al., 2017).
Receptor Binding Studies
Studies have also explored the binding affinity of related compounds to specific receptors, such as the 5-HT1A receptor, to understand their potential therapeutic applications. For example, the characterization of radioactive metabolites of a 5-HT1A receptor radioligand in monkey and human plasma was conducted to develop a better understanding of the kinetics of radioactivity uptake in the brain, which is crucial for the development of new radioligands for PET studies (S. Osman et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(18-6-9-19-7-4-17-5-8-19)15-13(20)10-16(2,3)11-14(15)21/h17,20H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDZWOXPCZDBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN1CCNCC1)C2=C(CC(CC2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



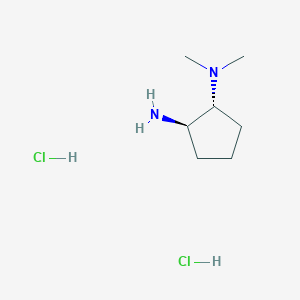
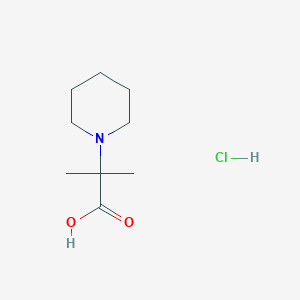
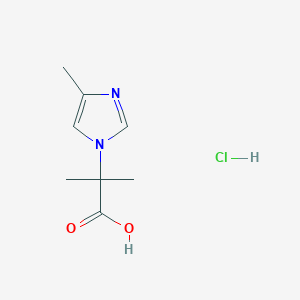
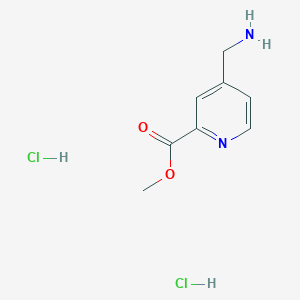
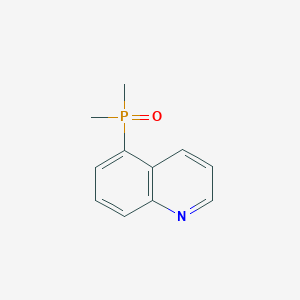
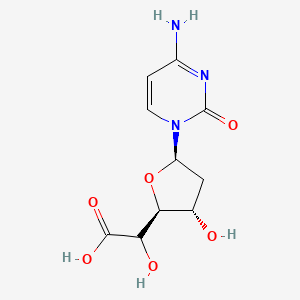
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B1436391.png)
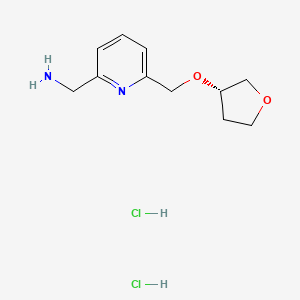
![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)
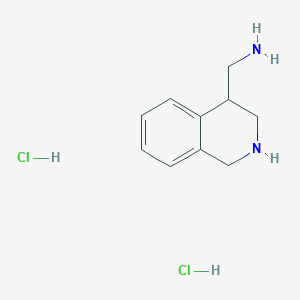
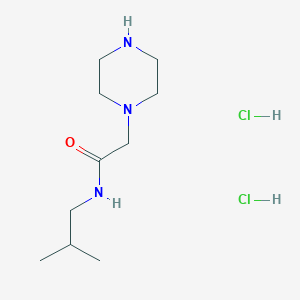
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
